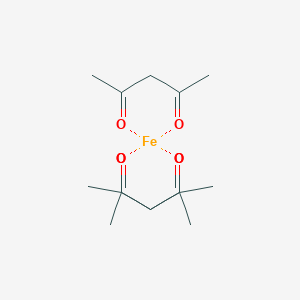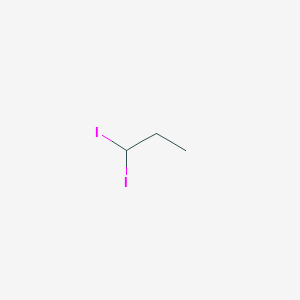
1,1-Diiodopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diiodopropane is a chemical compound that is used in various scientific research applications. It is a colorless liquid that has a molecular formula of C3H6I2 and a molecular weight of 305.89 g/mol. The compound is primarily used as a reagent in organic synthesis and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1,1-Diiodopropane is not well understood. However, it is believed that the compound acts as an alkylating agent, which means that it can transfer an alkyl group to a nucleophile. This property makes it useful in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
1,1-Diiodopropane has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. The compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,1-Diiodopropane in lab experiments is its ability to act as an alkylating agent. This property makes it useful in the synthesis of various organic compounds. However, the compound is highly reactive and can be hazardous if not handled properly. It is important to use appropriate safety measures when working with 1,1-Diiodopropane.
Direcciones Futuras
There are several future directions for the research of 1,1-Diiodopropane. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the investigation of its potential as an anti-cancer agent. Further studies are needed to better understand the mechanism of action of 1,1-Diiodopropane and its potential applications in various fields.
Conclusion:
In conclusion, 1,1-Diiodopropane is a chemical compound that has several scientific research applications. It is primarily used as a reagent in organic synthesis and has been found to have several biochemical and physiological effects. The compound is highly reactive and can be hazardous if not handled properly. Further research is needed to better understand the mechanism of action of 1,1-Diiodopropane and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1,1-Diiodopropane can be achieved through the reaction of 1,3-dichloropropane with sodium iodide in the presence of acetone. The reaction results in the formation of 1,1-Diiodopropane and sodium chloride. The purity of the compound can be improved through distillation or recrystallization.
Aplicaciones Científicas De Investigación
1,1-Diiodopropane is primarily used as a reagent in organic synthesis. It is commonly used in the preparation of various organic compounds, such as alkenes and alkynes. The compound is also used in the synthesis of various bioactive molecules, including steroids and antibiotics.
Propiedades
Número CAS |
10250-52-9 |
|---|---|
Nombre del producto |
1,1-Diiodopropane |
Fórmula molecular |
C3H6I2 |
Peso molecular |
295.89 g/mol |
Nombre IUPAC |
1,1-diiodopropane |
InChI |
InChI=1S/C3H6I2/c1-2-3(4)5/h3H,2H2,1H3 |
Clave InChI |
GELJRMXFVDEVLN-UHFFFAOYSA-N |
SMILES |
CCC(I)I |
SMILES canónico |
CCC(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



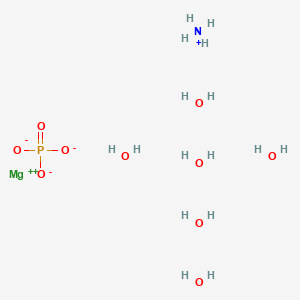
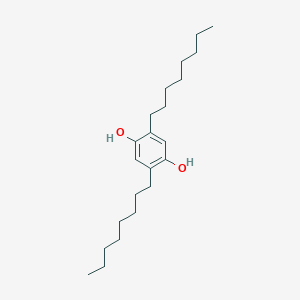
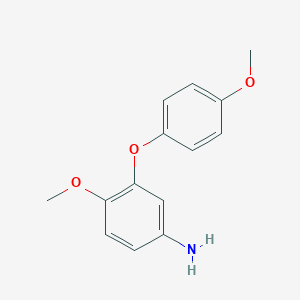
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
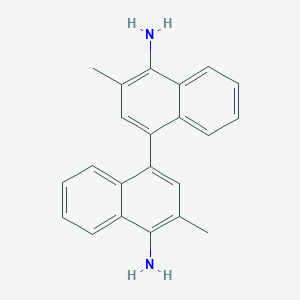
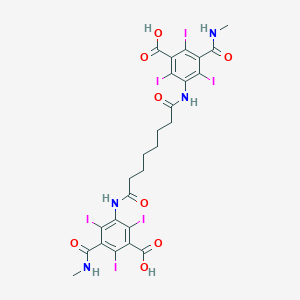
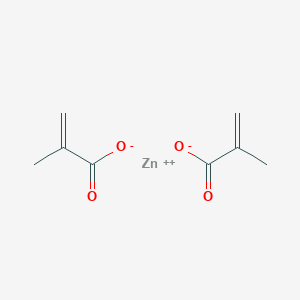
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)
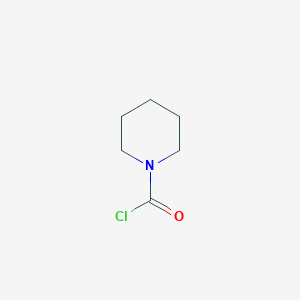
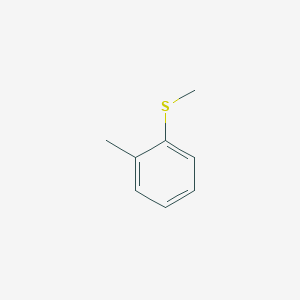
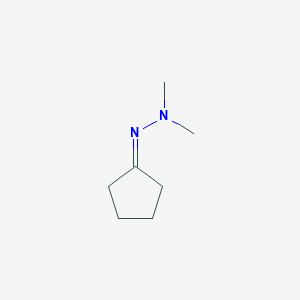
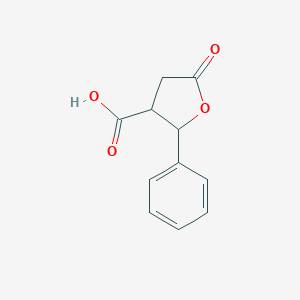
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
